Hypotensive Activity of Amine Complexes Matches Sodium Nitroprusside in Primate Model
Complexes formed between trisodium pentacyanoaminoferrate (TPF) and amylnitrite or butylnitrite demonstrated hypotensive activity equal to that of sodium nitroprusside when administered intravenously to unanesthetized, instrumented Rhesus monkeys [1]. This establishes that the pentacyanoferrate(II) core, when coordinated with specific alkyl nitrites, can replicate the vasodilatory efficacy of the clinically established nitroprusside, but with a potentially distinct ligand-exchange profile.
| Evidence Dimension | Hypotensive activity (blood pressure reduction) |
|---|---|
| Target Compound Data | Hypotensive activity equal to sodium nitroprusside |
| Comparator Or Baseline | Sodium nitroprusside (Na2[Fe(CN)5NO]) |
| Quantified Difference | Equal activity (no significant difference reported) |
| Conditions | Intravenous administration in unanesthetized, instrumented Rhesus monkeys |
Why This Matters
For researchers investigating nitric oxide-independent vasodilators or seeking to avoid cyanide release kinetics associated with nitroprusside, this data validates the ammine complex as a viable core for designing analogs with equivalent hemodynamic effects.
- [1] Kyncl, J., & Brill, E. (1977). Hypotensive activity of sodium nitroprusside and structurally related complexes of sodium pentacyanoamine ferrate with amylnitrite, butylnitrite and n-octylamine. Archives Internationales de Pharmacodynamie et de Thérapie, 226(1), 132-138. View Source
